Equipotent Differentiation-Inducing Activity with Condurango Glycoside A in M1 Leukemia Model
Condurango glycoside C and condurango glycoside A demonstrated equipotent differentiation-inducing activity in mouse myeloid leukemia (M1) cells, with both compounds identified as 'the most potent differentiation inducers' among six active glycosides isolated from condurango cortex [1]. The shared trisaccharide chain and presence of a cinnamoyl group in both aglycones are associated with this equipotent activity [1]. However, this study reports qualitative but not quantitative potency values, limiting precise head-to-head numerical comparison.
| Evidence Dimension | Differentiation-inducing activity |
|---|---|
| Target Compound Data | Qualitatively reported as 'most potent' among six pregnane glycosides tested; M1 cells became phagocytic cells after 24 h treatment |
| Comparator Or Baseline | Condurango glycoside A — qualitatively reported as 'most potent' (equipotent to CG-C) |
| Quantified Difference | No numerical difference reported; compounds described as equipotent in differentiation induction capacity |
| Conditions | Mouse myeloid leukemia M1 cell line; methanol extract-derived compounds; 24 h treatment |
Why This Matters
Procurement of CG-C versus CG-A may be driven by differential secondary activities (cytotoxicity, selectivity) or mechanistic research objectives rather than differentiation potency alone.
- [1] Umehara K, Endoh K, Miyase T, Kuroyanagi M, Ueno A. Studies on differentiation inducers. IV. Pregnane derivatives from condurango cortex. Chem Pharm Bull. 1994;42(3):611-616. View Source
